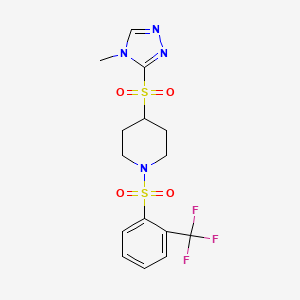

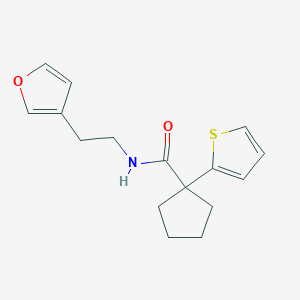

![molecular formula C20H21BrN2O3 B2493636 3-溴-N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑-8-基)苯甲酰胺 CAS No. 921793-58-0](/img/structure/B2493636.png)

3-溴-N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑-8-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The design and synthesis of complex organic compounds, including brominated benzamides and oxazepin derivatives, are of significant interest in the field of medicinal chemistry and materials science. These compounds often exhibit a range of biological activities and can serve as key intermediates in the synthesis of potential therapeutic agents.

Synthesis Analysis

Synthetic routes for compounds similar to the specified molecule typically involve multi-step organic synthesis, including halogenation, amidation, and intramolecular cyclization reactions. For instance, the synthesis of antipyrine-like derivatives and dibenzo-tetraaza [14]annulenes involves halogenated intermediates and condensation reactions under controlled conditions to achieve the desired molecular architecture (Saeed et al., 2020) (Mehranpour et al., 2013).

Molecular Structure Analysis

Molecular structure characterization techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations play a crucial role in determining the precise configuration of complex organic molecules. For related compounds, studies have demonstrated the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing crystal structures and influencing molecular conformations (Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity of similar compounds can be influenced by the presence of halogen atoms and the specific arrangement of functional groups. Bromo-substituted derivatives, for example, are known to participate in various chemical reactions, including nucleophilic substitutions and radical-mediated cyclizations, to form complex heterocyclic structures (Mehranpour et al., 2013).

科学研究应用

Bridged-ring Nitrogen Compounds Synthesis

由Sedgeworth和Proctor(1981)进行的研究探讨了1,4-乙烷-3-苯并哌啶环系统的合成。他们的工作重点是将各种衍生物,包括9-溴苯并苏比酮,转化为三环1,4-乙烷-3-苯并哌啶环系统。这项研究提供了与化合物如3-溴-N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-8-基)苯甲酰胺 (Sedgeworth & Proctor, 1981) 相关的化学结构和合成途径的基础知识。

抗多巴胺作用和合成

Högberg等人(1990)研究了一系列苯甲酰胺的抗多巴胺作用,包括与3-溴-N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-8-基)苯甲酰胺相关的结构。他们专注于合成这些化合物并评估它们作为抗精神病药物的潜力,为它们的药理应用提供了见解 (Högberg等人,1990)。

光谱和X射线衍射研究

Almansour等人(2016)对苯并咪唑-连接的噁唑啉杂环混合物进行了研究,这些混合物在结构上与所讨论的化合物相关。他们使用光谱方法和X射线衍射来分析这些化合物,为类似杂环化合物的结构和电子性质提供了宝贵的见解 (Almansour et al., 2016)。

光物理性质

Petrovskii等人(2017)研究了噁唑多环骨架的光物理性质,包括与3-溴-N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-8-基)苯甲酰胺类似的化合物。他们的工作提供了这类化合物的光学性质的见解,这对于开发光动力疗法或材料科学应用可能至关重要 (Petrovskii et al., 2017)。

作用机制

Benzamides

are a class of compounds that contain a benzene ring attached to an amide functional group . They are known to have various biological activities and are used in the synthesis of a wide range of pharmaceutical drugs .

Indole derivatives

, on the other hand, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The mechanism of action of these compounds generally involves interaction with specific cellular targets, leading to changes in cellular processes and pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effects .

The environmental factors , such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of these compounds .

属性

IUPAC Name |

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c1-4-23-16-9-8-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJOUAUJSZNVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

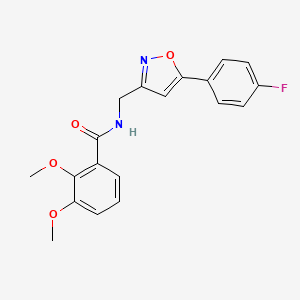

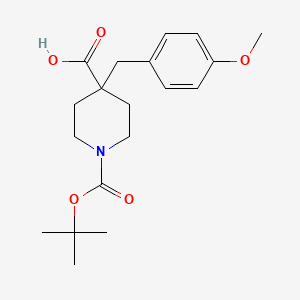

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)

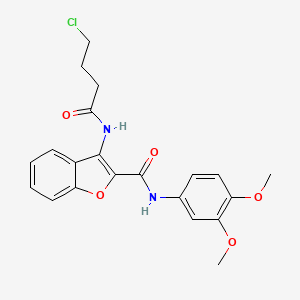

![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)

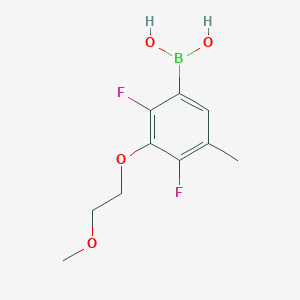

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)

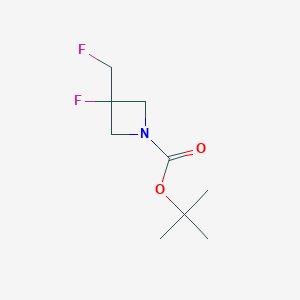

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

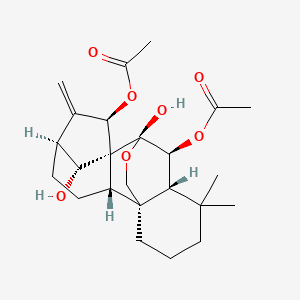

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)